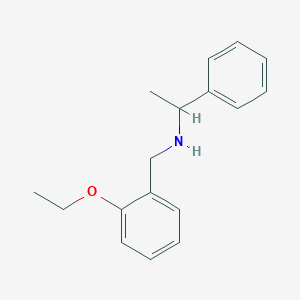![molecular formula C13H14N4O2 B260833 N~4~-[2-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B260833.png)
N~4~-[2-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[2-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a chemical compound with potential applications in various fields of science and industry. This compound features a pyrazole ring substituted with a carbamoylphenyl group and a carboxamide group, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the reaction of 2-carbamoylphenylhydrazine with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N4-[2-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the phenyl group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N~4~-[2-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N4-[2-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- N-(2-carbamoylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- N-(2-carbamoylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Uniqueness
N~4~-[2-(AMINOCARBONYL)PHENYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both carbamoyl and carboxamide functional groups. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-8-10(7-17(2)16-8)13(19)15-11-6-4-3-5-9(11)12(14)18/h3-7H,1-2H3,(H2,14,18)(H,15,19) |
InChI Key |
QZVATNMJOZWMNR-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)NC2=CC=CC=C2C(=O)N)C |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=CC=CC=C2C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-(butan-2-yl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B260750.png)
![ethyl 2-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B260751.png)
![3-(Allylsulfanyl)-7-propionyl-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B260754.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B260755.png)
![4-chloro-3-[(3-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B260756.png)
![Methyl 2-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B260761.png)
![4-[[(3-Chlorophenyl)methylamino]methyl]benzoic acid](/img/structure/B260762.png)


![N-(2-METHOXYPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE](/img/structure/B260766.png)
![1-benzyl-2-(heptylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B260769.png)
![{[(1-Allyl-5-oxo-2-thioxoimidazolidin-4-yl)methyl]thio}acetic acid](/img/structure/B260771.png)
![N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-2,2-DIMETHYLPROPANAMIDE](/img/structure/B260774.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B260776.png)
